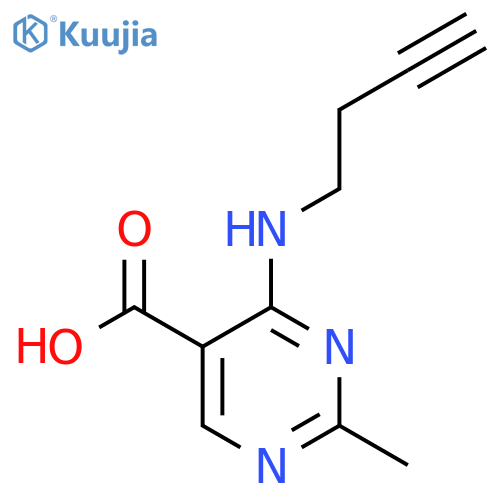Cas no 1702193-02-9 (4-(but-3-yn-1-yl)amino-2-methylpyrimidine-5-carboxylic acid)

1702193-02-9 structure
商品名:4-(but-3-yn-1-yl)amino-2-methylpyrimidine-5-carboxylic acid
4-(but-3-yn-1-yl)amino-2-methylpyrimidine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1449614
- 4-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylicacid
- 1702193-02-9
- 4-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid
- 5-Pyrimidinecarboxylic acid, 4-(3-butyn-1-ylamino)-2-methyl-
- 4-(but-3-yn-1-yl)amino-2-methylpyrimidine-5-carboxylic acid
-
- インチ: 1S/C10H11N3O2/c1-3-4-5-11-9-8(10(14)15)6-12-7(2)13-9/h1,6H,4-5H2,2H3,(H,14,15)(H,11,12,13)
- InChIKey: TYCKRSOYMQNUBH-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CN=C(C)N=C1NCCC#C)=O
計算された属性
- せいみつぶんしりょう: 205.085126602g/mol
- どういたいしつりょう: 205.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 密度みつど: 1.303±0.06 g/cm3(Predicted)
- ふってん: 411.3±40.0 °C(Predicted)
- 酸性度係数(pKa): 1.24±0.36(Predicted)
4-(but-3-yn-1-yl)amino-2-methylpyrimidine-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1449614-0.05g |
4-[(but-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid |
1702193-02-9 | 0.05g |
$1091.0 | 2023-06-06 | ||
| Enamine | EN300-1449614-5.0g |
4-[(but-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid |
1702193-02-9 | 5g |
$3770.0 | 2023-06-06 | ||
| Enamine | EN300-1449614-250mg |
4-[(but-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid |
1702193-02-9 | 250mg |
$906.0 | 2023-09-29 | ||
| Enamine | EN300-1449614-2.5g |
4-[(but-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid |
1702193-02-9 | 2.5g |
$2548.0 | 2023-06-06 | ||
| Enamine | EN300-1449614-10000mg |
4-[(but-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid |
1702193-02-9 | 10000mg |
$4236.0 | 2023-09-29 | ||
| Enamine | EN300-1449614-0.25g |
4-[(but-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid |
1702193-02-9 | 0.25g |
$1196.0 | 2023-06-06 | ||
| Enamine | EN300-1449614-500mg |
4-[(but-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid |
1702193-02-9 | 500mg |
$946.0 | 2023-09-29 | ||
| Enamine | EN300-1449614-0.5g |
4-[(but-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid |
1702193-02-9 | 0.5g |
$1247.0 | 2023-06-06 | ||
| Enamine | EN300-1449614-10.0g |
4-[(but-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid |
1702193-02-9 | 10g |
$5590.0 | 2023-06-06 | ||
| Enamine | EN300-1449614-2500mg |
4-[(but-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid |
1702193-02-9 | 2500mg |
$1931.0 | 2023-09-29 |
4-(but-3-yn-1-yl)amino-2-methylpyrimidine-5-carboxylic acid 関連文献
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
1702193-02-9 (4-(but-3-yn-1-yl)amino-2-methylpyrimidine-5-carboxylic acid) 関連製品
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
